molecular formula C14H18N2O2S2 B275038 methyl 2-[(1-pyrrolidinylcarbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[(1-pyrrolidinylcarbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B275038
M. Wt: 310.4 g/mol
InChI Key: WQECJVUQKNLINL-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound featuring a unique structure that combines a pyrrolidine ring, a thiophene ring, and a carbothioylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1-pyrrolidinylcarbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Pyrrolidine Introduction: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiophene intermediate.

    Carbothioylamino Group Addition: The final step involves the addition of the carbothioylamino group, typically achieved through a reaction with thiocarbamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dichloromethane, ethanol, tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of carbonyl groups results in alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, methyl 2-[(1-pyrrolidinylcarbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.

Mechanism of Action

The mechanism of action of methyl 2-[(1-pyrrolidinylcarbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(pyrrolidine-1-carbamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar structure but with a carbamoylamino group instead of a carbothioylamino group.

    Methyl 2-(pyrrolidine-1-carbothioylamino)-4H-cyclopenta[b]thiophene-3-carboxylate: Lacks the 5,6-dihydro modification on the thiophene ring.

Uniqueness

Methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique

Properties

Molecular Formula

C14H18N2O2S2

Molecular Weight

310.4 g/mol

IUPAC Name

methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C14H18N2O2S2/c1-18-13(17)11-9-5-4-6-10(9)20-12(11)15-14(19)16-7-2-3-8-16/h2-8H2,1H3,(H,15,19)

InChI Key

WQECJVUQKNLINL-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=S)N3CCCC3

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=S)N3CCCC3

Origin of Product

United States

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